![molecular formula C18H17NO4 B1621140 1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 73422-90-9](/img/structure/B1621140.png)
1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
“(4-Benzyloxy)phenylacetic acid” is a para-substituted phenyl-acetic acid derivative . Its molecules exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .
Synthesis Analysis
While specific synthesis methods for “1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid” were not found, a study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .
Molecular Structure Analysis
The molecular structure of “(4-Benzyloxy)phenylacetic acid” was found to be C15H14O3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Benzyloxy)phenylacetic acid” include a melting point of 119-123 °C .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
One research study focused on the synthesis and assessment of anti-inflammatory and analgesic activities of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives. This includes compounds related to 1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid. These compounds were evaluated for their potential as analgesic agents based on their performance in the mouse phenylquinone writhing assay and their minimal gastrointestinal erosion in rats upon chronic administration. Quantitative structure-activity relationship (QSAR) studies demonstrated that the analgesic and anti-inflammatory potencies of these compounds correlate with the steric and hydrogen-bonding properties of the benzoyl substituents (Muchowski et al., 1985).
Photophysical Properties and Coordination Chemistry
Another study explored the synthesis, crystal structures, and photophysical properties of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, closely related to 1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid. These compounds demonstrated interesting luminescence efficiencies and structural properties, highlighting their potential in photophysical applications (Sivakumar et al., 2011).
Antioxidant Activity
Research on derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid revealed potent antioxidant activities, suggesting their utility in combating oxidative stress. This study found that certain derivatives exhibited significantly higher antioxidant activity than well-known antioxidants like ascorbic acid, indicating their potential in medicinal chemistry and healthcare (Tumosienė et al., 2019).
Metal-Organic Frameworks and Luminescence Sensing
A novel approach was demonstrated in synthesizing metal-organic frameworks (MOFs) using aromatic carboxylic acid derivatives, showing potential for luminescence sensing and magnetic applications. These MOFs exhibited diverse structural features and functionalities, underlining the versatility of carboxylic acid derivatives in designing materials with specific properties (Gu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5-oxo-1-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17-10-14(18(21)22)11-19(17)15-6-8-16(9-7-15)23-12-13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQMFZBILLDSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388009 | |
| Record name | STK087815 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
73422-90-9 | |
| Record name | STK087815 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

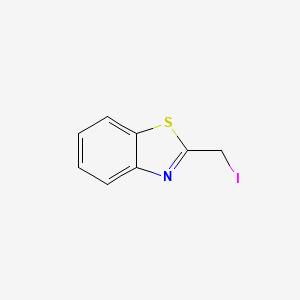
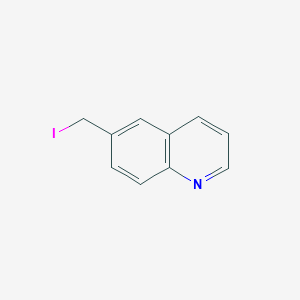
![1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole](/img/structure/B1621060.png)
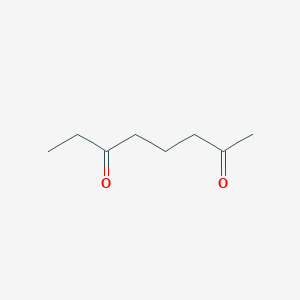
![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B1621064.png)
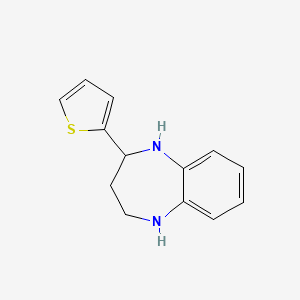
![4-Benzo[1,3]dioxol-5-yl-2,3-dihydro-1H-benzo[b][1,4]diazepine](/img/structure/B1621072.png)
![Tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate](/img/structure/B1621073.png)
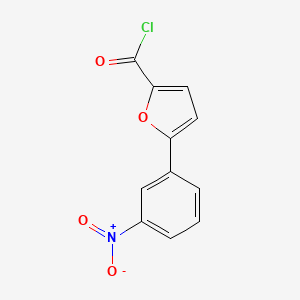
![1-(2-Pyrrolidin-1-yl-ethyl)-[1,4]diazepane](/img/structure/B1621075.png)
![5-Tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid](/img/structure/B1621076.png)
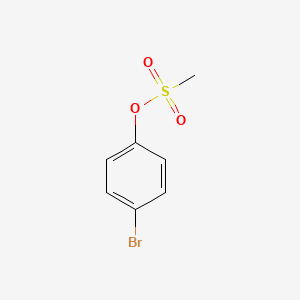
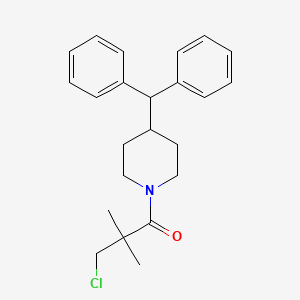
![5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B1621080.png)